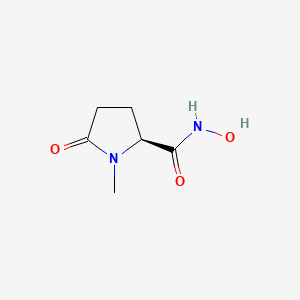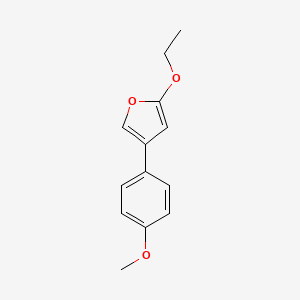
1,2-Benzenediol,3-(3,6-dihydro-4-methyl-2h-pyran-3-yl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2-Benzenediol,3-(3,6-dihydro-4-methyl-2H-pyran-3-yl)- is an organic compound that features a benzenediol moiety linked to a dihydropyran ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Benzenediol,3-(3,6-dihydro-4-methyl-2H-pyran-3-yl)- can be achieved through several methods. One common approach involves the reaction of methyl vinyl ether with 2,5-dichloro-2,5-dimethyl-2,5-dihydropyran under acidic conditions . This reaction facilitates the formation of the dihydropyran ring, which is then linked to the benzenediol moiety.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the desired product.
Análisis De Reacciones Químicas
Types of Reactions
1,2-Benzenediol,3-(3,6-dihydro-4-methyl-2H-pyran-3-yl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce hydroquinones or other reduced forms.
Aplicaciones Científicas De Investigación
1,2-Benzenediol,3-(3,6-dihydro-4-methyl-2H-pyran-3-yl)- has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development.
Industry: The compound is used in the synthesis of various industrial chemicals and materials.
Mecanismo De Acción
The mechanism by which 1,2-Benzenediol,3-(3,6-dihydro-4-methyl-2H-pyran-3-yl)- exerts its effects involves interactions with specific molecular targets and pathways. For example, its antioxidant properties may be attributed to its ability to scavenge free radicals and inhibit oxidative stress. The compound may also interact with enzymes and receptors, modulating their activity and leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
2H-Pyran, 3,6-dihydro-4-methyl-2-(2-methyl-1-propenyl)-: This compound shares a similar dihydropyran ring structure but differs in the substituents attached to the ring.
1,2-Benzenediol, 4-methyl-: This compound has a similar benzenediol moiety but lacks the dihydropyran ring.
Uniqueness
1,2-Benzenediol,3-(3,6-dihydro-4-methyl-2H-pyran-3-yl)- is unique due to its combined benzenediol and dihydropyran structures, which confer distinct chemical and biological properties
Propiedades
Número CAS |
153694-77-0 |
|---|---|
Fórmula molecular |
C12H14O3 |
Peso molecular |
206.241 |
Nombre IUPAC |
3-(4-methyl-3,6-dihydro-2H-pyran-3-yl)benzene-1,2-diol |
InChI |
InChI=1S/C12H14O3/c1-8-5-6-15-7-10(8)9-3-2-4-11(13)12(9)14/h2-5,10,13-14H,6-7H2,1H3 |
Clave InChI |
VPHOBIUAFAMWDA-UHFFFAOYSA-N |
SMILES |
CC1=CCOCC1C2=C(C(=CC=C2)O)O |
Sinónimos |
1,2-Benzenediol, 3-(3,6-dihydro-4-methyl-2H-pyran-3-yl)- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethanone, 1-(6-methylbicyclo[4.2.0]oct-3-en-1-yl)-, cis- (9CI)](/img/new.no-structure.jpg)


![7-ethoxy-1H-furo[3,4-b]indol-3(4H)-one](/img/structure/B588623.png)

![4-Amino-1-tert-butyl-3-(2,3-dimethylbenzyl)pyrazolo[3,4-d]pyrimidine](/img/structure/B588625.png)
![1,5-dimethyl-4,5-dihydropyrrolo[3,4-b]pyrrol-6(1H)-one](/img/structure/B588626.png)
![4-Azatricyclo[2.2.1.0~2,6~]heptane-1-carbonitrile](/img/structure/B588628.png)


